3-[4-(3-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
CAS No.: 886896-61-3
Cat. No.: VC5616502
Molecular Formula: C20H24N6O3
Molecular Weight: 396.451
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886896-61-3 |
|---|---|
| Molecular Formula | C20H24N6O3 |
| Molecular Weight | 396.451 |
| IUPAC Name | (3-nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H24N6O3/c27-20(16-5-4-6-17(15-16)26(28)29)25-13-11-24(12-14-25)19-8-7-18(21-22-19)23-9-2-1-3-10-23/h4-8,15H,1-3,9-14H2 |
| Standard InChI Key | CHOCQZLYOUMTSO-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, (3-nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone, reflects its intricate structure. Its molecular formula, C20H24N6O3, corresponds to a molecular weight of 396.451 g/mol. The pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) serves as the central scaffold, with a piperazine group at position 3 and a piperidine moiety at position 6. The 3-nitrobenzoyl substituent on the piperazine introduces electron-withdrawing effects, potentially influencing reactivity and binding interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 886896-61-3 |
| Molecular Formula | C20H24N6O3 |
| Molecular Weight | 396.451 g/mol |
| SMILES | C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N+[O-] |
| InChI Key | CHOCQZLYOUMTSO-UHFFFAOYSA-N |
| PubChem CID | 7292408 |
The SMILES notation illustrates the connectivity: the pyridazine ring (C2=NN=C(C=C2)) is linked to piperidine (C1CCNCC1) and a nitrobenzoyl-piperazine group (N3CCNCC3C(=O)C4=CC(=CC=C4)N+[O-]).
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of 3-[4-(3-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine involves multi-step organic reactions, typically proceeding through:
-
Pyridazine Ring Formation: Cyclization of 1,4-dicarbonyl precursors with hydrazines.
-
Piperidine and Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to introduce the piperidine and piperazine groups.
-
Nitrobenzoyl Incorporation: Acylation of the piperazine nitrogen using 3-nitrobenzoyl chloride under basic conditions.
Optimization Challenges
Key challenges include ensuring regioselectivity during substitutions and minimizing side reactions. Catalysts such as palladium complexes (for cross-couplings) and bases like cesium carbonate (to deprotonate intermediates) are often employed to enhance yields. Solvent choices (e.g., DMF, DMA) and inert atmospheres (N2 or Ar) are critical to prevent oxidation of sensitive intermediates.
Analytical Characterization
Spectroscopic Techniques
-
NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and purity. For instance, the nitrobenzoyl carbonyl group typically resonates at δ ≈ 168 ppm in 13C NMR.
-
Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 396.451.
Crystallographic Insights
Research Applications and Limitations
Drug Discovery
This compound serves as a lead structure for optimizing:
-
Antibacterial agents: Targeting multidrug-resistant pathogens.
-
Kinase inhibitors: For oncology applications.
Solubility and Formulation Challenges
A critical limitation is the lack of solubility data, complicating pharmacokinetic studies. Prodrug strategies (e.g., phosphate esterification) or nanoformulations may mitigate this issue.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume